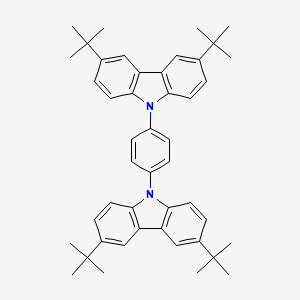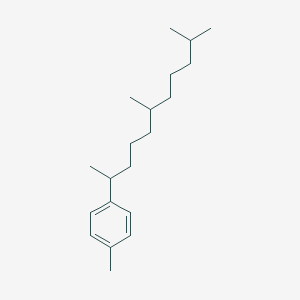
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene typically involves the alkylation of a benzene ring with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, making it more nucleophilic. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as catalytic alkylation. Catalysts like zeolites or Lewis acids can be used to facilitate the reaction, allowing for higher yields and more controlled reaction conditions.
化学反应分析
Types of Reactions
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for halogenation or sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or sulfonic groups onto the benzene ring.
科学研究应用
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain can insert into lipid bilayers, affecting membrane fluidity and function. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and stability.
相似化合物的比较
Similar Compounds
6,10-Dimethylundecan-2-one: A ketone with a similar alkyl chain structure.
6,6-Dimethylundecane: An alkane with a similar carbon backbone but lacking the benzene ring.
Uniqueness
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene is unique due to the presence of both a long alkyl chain and a benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in aromatic interactions, making it valuable for various applications.
属性
CAS 编号 |
659718-67-9 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC 名称 |
1-(6,10-dimethylundecan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C20H34/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h12-17,19H,6-11H2,1-5H3 |
InChI 键 |
SMEKLZLCASKECS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
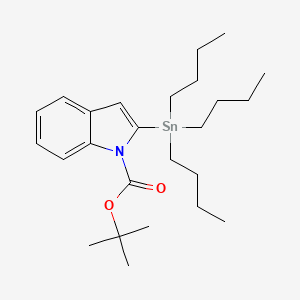
![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)

![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)

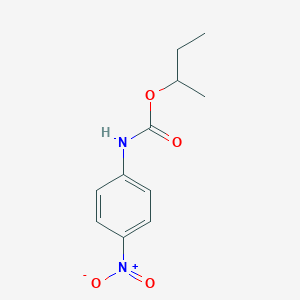
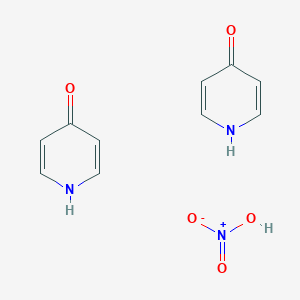

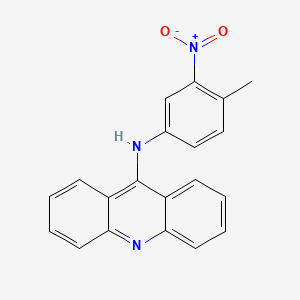
![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)
